molecular formula C17H19ClO3 B5233395 2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene

2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene

Cat. No.: B5233395
M. Wt: 306.8 g/mol
InChI Key: IPUSRMJJAAZAFG-UHFFFAOYSA-N
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Description

2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure It features a benzene ring substituted with chlorine, methoxyphenoxy, ethoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylbenzene and 3-methoxyphenol.

    Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.

    Chlorination: The next step is the chlorination of 1,3-dimethylbenzene to introduce the chlorine atom at the 2-position.

    Coupling Reaction: Finally, the chlorinated 1,3-dimethylbenzene is coupled with 2-(3-methoxyphenoxy)ethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated compounds or modified aromatic rings.

Scientific Research Applications

2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying protein structures.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-dimethylbenzene: Lacks the ethoxy and methoxyphenoxy groups, making it less complex.

    5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene: Lacks the chlorine atom, affecting its reactivity.

    2-chloro-5-ethoxy-1,3-dimethylbenzene: Lacks the methoxyphenoxy group, altering its chemical properties.

Uniqueness

2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-9-16(10-13(2)17(12)18)21-8-7-20-15-6-4-5-14(11-15)19-3/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUSRMJJAAZAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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